N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine
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Overview
Description
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is a synthetic organic compound belonging to the triazine family This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
N-Benzylation and N-Methylation: The final steps involve the alkylation of the triazine core with benzyl and methyl groups using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the triazine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Benzaldehyde, benzyl alcohol, and methyl ketones.
Reduction: Reduced triazine derivatives and partially hydrogenated products.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Chemical Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and polymers.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-3-phenyl-1,2,4-triazin-5-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-benzyl-N-methyl-3-phenyl-6-methyl-1,2,4-triazin-5-amine:
Uniqueness
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
N-benzyl-N-methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4/c1-25(12-13-8-4-2-5-9-13)17-15(18(19,20)21)23-24-16(22-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWBKLIRYCDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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